molecular formula C10H10ClFO B8304702 3-(4-Fluorophenyl)butyryl chloride

3-(4-Fluorophenyl)butyryl chloride

Cat. No. B8304702
M. Wt: 200.64 g/mol
InChI Key: HEHBPNLVFMFXNS-UHFFFAOYSA-N
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Patent
US06124284

Procedure details

This compound was prepared in an analogous manner to Example 18e with the replace of 3-(4-fluorophenyl)butyryl chloride with 3-(4-fluorophenyl) hexanoyl chloride (49.95 g, 0.218 mol). The dichloromethane extractions were combined, washed with deionized water (250 ml) and concentrated by spin evaporation in vacuo. The residue was coevaporated with dichloromethane (100 ml) to give 41.26 g (98%) of 6-fluoro-3-propyl-1-indanone as a golden yellow syrup:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(4-fluorophenyl) hexanoyl chloride
Quantity
49.95 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=CC(C(C)CC(Cl)=O)=CC=1.[F:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]([CH2:26][CH2:27][CH3:28])[CH2:22][C:23](Cl)=[O:24])=[CH:17][CH:16]=1>>[F:14][C:15]1[CH:20]=[C:19]2[C:18]([CH:21]([CH2:26][CH2:27][CH3:28])[CH2:22][C:23]2=[O:24])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC(=O)Cl)C
Step Two
Name
3-(4-fluorophenyl) hexanoyl chloride
Quantity
49.95 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC(=O)Cl)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in an analogous manner to Example 18e with the
EXTRACTION
Type
EXTRACTION
Details
The dichloromethane extractions
WASH
Type
WASH
Details
washed with deionized water (250 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by spin evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C(CC(C2=C1)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 41.26 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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